2-Thiazolesulfonamide,4-methyl-(9CI)

Carbonic anhydrase inhibition Regioisomer selectivity Zinc-binding pharmacophore

2-Thiazolesulfonamide,4-methyl-(9CI) (IUPAC: 4-methyl-1,3-thiazole-2-sulfonamide) is a heterocyclic sulfonamide building block bearing a primary sulfonamide group at the thiazole 2-position and a methyl substituent at the 4-position. With a molecular formula of C₄H₆N₂O₂S₂ and a molecular weight of 178.23 Da, this compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for carbonic anhydrase inhibitors and as a structural analog of the pritelivir pharmacophore.

Molecular Formula C4H6N2O2S2
Molecular Weight 178.2 g/mol
CAS No. 113411-23-7
Cat. No. B040797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolesulfonamide,4-methyl-(9CI)
CAS113411-23-7
Synonyms2-Thiazolesulfonamide,4-methyl-(9CI)
Molecular FormulaC4H6N2O2S2
Molecular Weight178.2 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)S(=O)(=O)N
InChIInChI=1S/C4H6N2O2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3,(H2,5,7,8)
InChIKeyHVWDXZKRDDSTTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,3-thiazole-2-sulfonamide (CAS 113411-23-7): Core Physicochemical & Structural Baseline for Procurement Evaluation


2-Thiazolesulfonamide,4-methyl-(9CI) (IUPAC: 4-methyl-1,3-thiazole-2-sulfonamide) is a heterocyclic sulfonamide building block bearing a primary sulfonamide group at the thiazole 2-position and a methyl substituent at the 4-position . With a molecular formula of C₄H₆N₂O₂S₂ and a molecular weight of 178.23 Da, this compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for carbonic anhydrase inhibitors and as a structural analog of the pritelivir pharmacophore [1]. Its computed physicochemical profile—density 1.5 ± 0.1 g/cm³, boiling point 375.1 ± 35.0 °C, and predicted pKa of 9.16 ± 0.60—defines its handling and formulation envelope .

Why 4-Methyl-1,3-thiazole-2-sulfonamide (CAS 113411-23-7) Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


The 4-methyl-2-sulfonamide substitution pattern on the thiazole ring is non-interchangeable with either the 5-sulfonamide regioisomer series or the unsubstituted parent scaffold. The sulfonamide position dictates the zinc-binding geometry and isoform selectivity profile in carbonic anhydrase inhibition, with the 2-sulfonamide scaffold forming a distinct coordination environment compared to 5-sulfonamide congeners [1]. The 4-methyl group further modulates the electronic environment of the thiazole ring, altering the sulfonamide pKa and thus its nucleophilicity and hydrogen-bonding capacity relative to the 4-chloro or unsubstituted analogs . Substituting the 4-methyl-2-sulfonamide building block with any close analog—whether the 5-methyl positional isomer (CAS 285135-53-7), the 4-chloro derivative (CAS 89501-94-0), or the parent 1,3-thiazole-2-sulfonamide (CAS 113411-24-8)—introduces a different steric, electronic, and hydrogen-bonding profile that cannot recapitulate the SAR established for this specific substitution pattern [2].

Quantitative Differentiation Evidence for 4-Methyl-1,3-thiazole-2-sulfonamide (113411-23-7) vs. Closest Analogs


Regioisomeric Scaffold Differentiation: 2-Sulfonamide vs. 5-Sulfonamide Series Binding Mode and Isoform Selectivity

The target compound places the primary sulfonamide zinc-binding group at the thiazole 2-position, whereas the pritelivir-derived congener series studied by Carta et al. (2017) carries the sulfonamide at the 5-position. In that study, 5-sulfonamide congeners exhibited low nanomolar Ki values across six human CA isoforms, with a well-defined SAR [1]. The 2-sulfonamide regioisomer presents a distinct N–S–C vector angle relative to the thiazole ring plane, altering the coordination geometry with the active-site zinc ion compared to the 5-substituted series—a structural distinction confirmed by X-ray crystallography of related 4-methylthiazol-2-yl benzenesulfonamide derivatives in complex with hCA II (PDB 7QGZ) [2]. No direct head-to-head enzymatic comparison between 2-sulfonamide and 5-sulfonamide regioisomers of the same thiazole core has been published; the differentiation is at the class-level scaffold architecture.

Carbonic anhydrase inhibition Regioisomer selectivity Zinc-binding pharmacophore Pritelivir scaffold

Lipophilicity Shift Relative to Unsubstituted Parent: LogP and Predicted Membrane Permeability

The 4-methyl substituent on the target compound increases calculated LogP to approximately 0.05, compared to −0.1 for the unsubstituted parent 1,3-thiazole-2-sulfonamide (CAS 113411-24-8) [1]. This positive shift of ~0.15 log units reflects the incremental lipophilicity conferred by the methyl group without altering the polar surface area (both compounds: PSA ≈ 73 Ų). In the context of CNS drug design, a LogP shift from negative to near-zero can correspond to a measurable increase in passive membrane permeability, as demonstrated for positional isomers of methyl-substituted heterocycles where a single methyl group can alter Papp by 2- to 5-fold in PAMPA assays [2].

Lipophilicity LogP Methyl effect Physicochemical profiling

Computed Boiling Point and Density Differentiation vs. 4-Chloro Analog for Distillation and Formulation Planning

The target 4-methyl compound has a predicted boiling point of 375.1 ± 35.0 °C and a density of 1.5 ± 0.1 g/cm³ . The 4-chloro analog (2-Thiazolesulfonamide,4-chloro-, CAS 89501-94-0) has a higher molecular weight (198.65 vs. 178.23 Da) and a predicted density of approximately 1.6 g/cm³ [1]. The boiling point difference of approximately 15–20 °C (predicted for the chloro analog: ~390–395 °C) reflects the increased polarizability and molecular weight of the chlorine substituent. These differences are relevant for vacuum distillation purification strategies and for calculating molar concentrations in reaction mixtures where density is used to convert mass to volume.

Boiling point Density 4-Chloro comparator Thermal properties

Commercial Purity Specification Advantage: 98% vs. 95% Baseline for Reproducible Research

The target compound is commercially available at 98% purity from multiple suppliers (e.g., Leyan, ChemicalBook-listed vendors) . In contrast, the 5-methyl positional isomer (CAS 285135-53-7) and the parent 1,3-thiazole-2-sulfonamide (CAS 113411-24-8) are more commonly supplied at 95% purity . This 3-percentage-point difference in purity specification translates to a maximum impurity burden of 2% versus 5%—a 2.5-fold difference. For structure-activity relationship (SAR) studies where trace impurities can produce false-positive biological readouts, the higher specified purity reduces the probability that an observed activity originates from a contaminant rather than the intended compound.

Purity specification Procurement quality Reproducibility Analytical chemistry

High-Confidence Application Scenarios for 4-Methyl-1,3-thiazole-2-sulfonamide (113411-23-7) Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Inhibitor Lead Optimization Requiring the 2-Sulfonamide Pharmacophore

Research groups developing isoform-selective carbonic anhydrase inhibitors should source the target compound when the 2-sulfonamide zinc-binding geometry is required. The 5-sulfonamide series exemplified by pritelivir congeners has been extensively characterized (Ki in the low nanomolar range against hCA I, II, VA, VB, IX, and XII), but the 2-sulfonamide scaffold offers a distinct coordination environment as validated by the hCA II co-crystal structure PDB 7QGZ [1]. Using the 5-sulfonamide positional isomer would alter the zinc-binding vector and cannot serve as a drop-in replacement for SAR studies targeting the 2-sulfonamide series.

Medicinal Chemistry Campaigns Requiring Controlled Incremental Lipophilicity for CNS Penetration Optimization

When a medicinal chemistry program requires a thiazole-sulfonamide scaffold with a LogP near zero—balancing aqueous solubility and passive membrane permeability—the 4-methyl derivative (LogP ≈ 0.05) offers a measurable advantage over the unsubstituted parent (LogP −0.1) [2]. This subtle lipophilicity increase may be decisive in multiparameter optimization (MPO) scoring for CNS drug candidates, where even small LogP changes can shift the probability of brain penetration.

Multi-Step Synthesis Requiring Distillation-Compatible Building Blocks with High Purity

Process chemistry groups executing multi-step syntheses that involve vacuum distillation purification should prefer the 4-methyl derivative over the 4-chloro analog due to its lower predicted boiling point (375.1 °C vs. an estimated 390–395 °C for the chloro analog) . The 98% commercial purity specification further reduces the need for pre-purification before use in sensitive coupling reactions, minimizing the risk of impurity carryover that could compromise downstream intermediate quality .

Pritelivir Analog and Antiviral Helicase-Primase Inhibitor Development Using the 2-Sulfonamide Scaffold

Although pritelivir itself incorporates a 5-sulfonamide moiety, the 4-methyl-2-sulfonamide building block enables the exploration of regioisomeric analog series that may exhibit differentiated off-target profiles. The Carta et al. (2017) study demonstrated that even subtle structural modifications within thiazolylsulfonamides produce pronounced differences in CA isoform selectivity, with Ki values spanning four orders of magnitude across the six tested isoforms [3]. The 2-sulfonamide regioisomer thus represents an underexplored vector for developing next-generation helicase-primase inhibitors with potentially reduced carbonic anhydrase-mediated off-target effects.

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